molecular formula C8H8O3 B073281 3',4'-Dihydroxyacetophenone CAS No. 1197-09-7

3',4'-Dihydroxyacetophenone

Cat. No. B073281
CAS RN: 1197-09-7
M. Wt: 152.15 g/mol
InChI Key: UCQUAMAQHHEXGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as 3-(2,3-dihydroxy-isopentyl)-4-hydroxyacetophenone and 2,4-dihydroxyacetophenone has been achieved through methods like microwave synthesis from resorcinol and acetic acid, highlighting efficient routes for creating these compounds. These methods provide a foundational understanding for synthesizing 3',4'-Dihydroxyacetophenone derivatives (Gil et al., 2020); (Yuan, 2010).

Molecular Structure Analysis

Investigations into the molecular geometry of related compounds through techniques like 1H NMR, IR, Raman spectroscopies, and single-crystal X-ray diffraction have provided detailed insights into their structure. Density functional theory (DFT) calculations further support these findings, offering a comparative analysis with experimental data (Gil et al., 2020).

Chemical Reactions and Properties

The reactivity of compounds similar to 3',4'-Dihydroxyacetophenone, such as 2,4'-Dihydroxyacetophenone, has been explored in the context of enzymatic reactions involving non-heme iron(II) complexes. These studies shed light on the mechanisms of C-C bond cleavage reactions catalyzed by enzymes, demonstrating the compound's significant role in biological and chemical processes (Rahaman et al., 2015).

Physical Properties Analysis

The crystalline structure and physical properties of derivatives have been extensively characterized, revealing the impact of intermolecular interactions on their stability and behavior. Techniques like Hirshfeld surface analysis quantify these interactions, providing a deeper understanding of how these compounds assemble in solid states (Gil et al., 2020).

Chemical Properties Analysis

Research on compounds structurally related to 3',4'-Dihydroxyacetophenone has focused on their chemical behavior, including the synthesis and analysis of Schiff base derivatives and the examination of their vibrational, NMR, and quantum chemical properties. These studies contribute to a comprehensive understanding of the chemical properties and reactivity of 3',4'-Dihydroxyacetophenone analogs (Yu Xin-qiao, 2004); (Arjunan et al., 2014).

Scientific Research Applications

Autotoxicity and Allelopathy

  • Scientific Field : Plant Biology
  • Application Summary : DHAP is found in Picea schrenkiana needles and has been shown to have autotoxic and allelopathic effects . It significantly inhibits seed germination and seedling growth of P. schrenkiana and other species like wheat and lettuce .
  • Methods of Application : The allelopathic effects of DHAP were evaluated under laboratory conditions on various plant species .
  • Results : Soil analysis revealed that P. schrenkiana forest soils contained high DHAP concentrations (mean = 0.51 ± 0.03 mg/g dry soil), sufficient to inhibit natural P. schrenkiana recruitment . DHAP also exhibited strong allelopathic potential .

Cardiovascular and Pulmonary Heart Disease Treatment

  • Scientific Field : Medicine
  • Methods of Application : Three derivatives of DHAP were synthesized via the esterification or etherification of hydroxyls at C3 and C4, which are the prime metabolism sites of DHAP . The physicochemical properties, pharmacokinetic, and antiplatelet aggregation activities of these derivatives were measured .
  • Results : Two derivatives significantly prolonged the in vivo acting time and increased the oral bioavailability of DHAP . Their relative bioavailability was 394.79 and 331.88%, respectively, and they exhibited longer acting times of significant antiplatelet aggregation activity .

Styptic Adrenobazone and Quasi Adrenaline Drug Intermediates

  • Scientific Field : Pharmacology
  • Application Summary : 2-Chloro-3’,4’-dihydroxyacetophenone, a derivative of DHAP, is used as a styptic adrenobazone, quasi adrenaline drug gasp spirit of intermediates .

Safety And Hazards

DHAP is classified as an irritant. It causes skin and eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

properties

IUPAC Name

1-(3,4-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5(9)6-2-3-7(10)8(11)4-6/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQUAMAQHHEXGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152546
Record name 3,4-Dihydroxyacetophenone
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3',4'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029661
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3',4'-Dihydroxyacetophenone

CAS RN

1197-09-7
Record name 3′,4′-Dihydroxyacetophenone
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Record name 3,4-Dihydroxyacetophenone
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Record name 3,4-Dihydroxyacetophenone
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Record name 3',4'-Dihydroxyacetophenone
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Record name 3',4'-DIHYDROXYACETOPHENONE
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Record name 3',4'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

116 °C
Record name 3',4'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

400 ml of a mixture of 1:8 v/v glacial acetic acid in water was added in two portions to a stirred mixture of 35 g of 4-(chloroacetyl)catechol in 300 ml of ethanol. At 10-minute intervals, four 10 g portions of 90% zinc dust were added, the mixture being held below about 45° C. The mixture then was stirred for 2 hours at 30°-40° C. and allowed to stand over a weekend. The liquid phase was decanted and stripped to a quarter of its volume under reduced pressure. The residue was extracted with ether. The ether extract was washed with sodium bicarbonate solution. The solvent was evaporated. The solid residue was recrystallized from toluene to give 4-acetylcatechol (1A), mp: 118°-119° C.
[Compound]
Name
mixture
Quantity
400 mL
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reactant
Reaction Step One
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35 g
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Reaction Step One
Name
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Type
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Quantity
300 mL
Type
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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